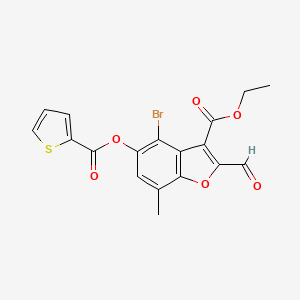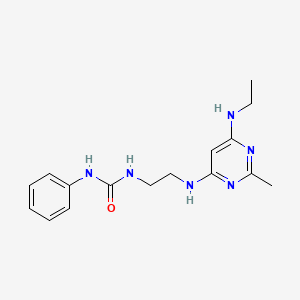![molecular formula C13H18N4O3 B2799773 N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide CAS No. 2097890-67-8](/img/structure/B2799773.png)
N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" is a sophisticated organic molecule that is utilized across various scientific fields due to its unique structural features and reactivity. The compound belongs to the class of organic chemicals known as pyrrolidines, which are characterized by a five-membered ring containing nitrogen. The specific structure of this compound, featuring the 2-methylpyrimidin-4-yl group attached to a pyrrolidine ring, confers it specific chemical and biological properties that are exploited in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" involves multiple steps, typically starting with the preparation of the pyrrolidine ring, followed by the introduction of the 2-methylpyrimidin-4-yl group. The synthetic route can be summarized as follows:
Formation of the Pyrrolidine Ring: : This can be achieved via the reduction of pyrrolidinone or through a cyclization reaction involving appropriate starting materials like amino alcohols or amino acids.
Introduction of the Pyrimidinyl Group: : This step often involves the nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a suitable electrophile such as 2-methylpyrimidin-4-chloride under basic conditions.
Formation of the Oxoethyl Linker: : This step involves the acylation of the secondary amine with an oxoethyl group, often using reagents such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial-scale production of this compound often employs similar steps but with optimized reaction conditions to maximize yield and purity. Common practices include the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of robust purification techniques like crystallization or chromatography to ensure the final product meets stringent quality specifications.
Analyse Des Réactions Chimiques
"N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" is capable of undergoing various chemical reactions due to its functional groups.
Types of Reactions
Oxidation: : The compound can be oxidized under controlled conditions, often using oxidizing agents such as hydrogen peroxide or permanganates, leading to the formation of hydroxylated derivatives.
Reduction: : Reduction reactions, typically employing reagents like lithium aluminum hydride, can convert carbonyl groups to alcohols or amines.
Substitution: : The pyrrolidine nitrogen and the methylene carbon adjacent to the carbonyl group are active sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), alkyl halides for nucleophilic substitution
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. Common products include hydroxylated derivatives, reduced alcohols or amines, and substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
"N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" is utilized in various scientific fields, reflecting its versatile chemical properties.
Chemistry
In organic synthesis, the compound is used as an intermediate in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound's structure allows it to interact with biological targets, making it a useful tool in medicinal chemistry. It is investigated for its potential as a drug candidate due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used as a precursor in the manufacture of specialty chemicals. Its stability and reactivity make it suitable for producing high-performance materials.
Mécanisme D'action
The mechanism by which "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" exerts its effects involves its interaction with molecular targets such as enzymes or receptors.
Molecular Targets and Pathways
The compound may bind to specific enzyme active sites, inhibiting or modulating their activity. Pathways involved could include signal transduction pathways where the compound acts as a modulator, either enhancing or suppressing particular cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives and pyrimidinyl-substituted compounds, such as:
N-(2-{3-[(2-pyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
N-(2-{3-[(2-methylthiazol-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
Highlighting Uniqueness
What sets "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" apart is its unique combination of functional groups, which confer specific reactivity and interaction profiles, making it particularly valuable in targeted drug design and synthesis.
Propriétés
IUPAC Name |
N-[2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9-14-5-3-12(16-9)20-11-4-6-17(8-11)13(19)7-15-10(2)18/h3,5,11H,4,6-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDJISLQPPVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2799691.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2799695.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2799697.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2799698.png)
![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol](/img/structure/B2799699.png)




![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid](/img/structure/B2799706.png)


![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2799711.png)
